Lanicemine-d5

Bioanalysis Pharmacokinetics Stable Isotope Labeling

Lanicemine-d5 (AZD6765-d5) is a deuterium-labeled analog of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. The compound incorporates five deuterium atoms into the phenyl ring, resulting in a molecular weight increase of 5.03 g/mol relative to the parent compound (203.29 vs.

Molecular Formula C13H14N2
Molecular Weight 203.29 g/mol
Cat. No. B15143451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanicemine-d5
Molecular FormulaC13H14N2
Molecular Weight203.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CC=N2)N
InChIInChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D
InChIKeyFWUQWDCOOWEXRY-LSFNQILDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanicemine-d5: Deuterated Low-Trapping NMDA Receptor Antagonist for Stable Isotope-Labeled Research Applications


Lanicemine-d5 (AZD6765-d5) is a deuterium-labeled analog of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker [1]. The compound incorporates five deuterium atoms into the phenyl ring, resulting in a molecular weight increase of 5.03 g/mol relative to the parent compound (203.29 vs. 198.26 g/mol) [1]. Lanicemine-d5 retains the pharmacological profile of Lanicemine, acting as a non-competitive antagonist at the NMDA receptor with reported Ki values of 0.56–2.1 μM and IC50 values of 4–7 μM in CHO cells and 6.4 μM in Xenopus oocytes [1]. As a stable isotope-labeled internal standard, Lanicemine-d5 is primarily employed in quantitative bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to enable precise quantification of Lanicemine in complex biological matrices .

Why Lanicemine-d5 Cannot Be Substituted with Lanicemine or Other NMDA Antagonists in Quantitative Bioanalysis


Substitution of Lanicemine-d5 with non-deuterated Lanicemine or other NMDA receptor antagonists in analytical workflows leads to systematic quantification errors and compromises assay validity. Deuterated internal standards (IS) such as Lanicemine-d5 co-elute with the target analyte under reverse-phase LC conditions but are distinguished by mass spectrometry due to a +5 Da mass shift, enabling precise correction for matrix effects, ion suppression, and extraction variability [1]. In contrast, structural analogs or non-isotopic internal standards exhibit different chromatographic retention times and ionization efficiencies, introducing bias that cannot be fully corrected. Furthermore, the low-trapping NMDA receptor antagonist profile of Lanicemine differentiates it from high-trapping agents like ketamine, as demonstrated by differential prophylactic efficacy in preclinical stress models [2]. These pharmacological distinctions preclude functional substitution in mechanism-of-action studies. Thus, procurement of the exact deuterated compound is mandatory for achieving validated, reproducible quantitative results in pharmacokinetic and metabolism investigations.

Quantitative Differentiation of Lanicemine-d5 from Key Comparators: Head-to-Head and Cross-Study Evidence


Deuterium Incorporation Enables +5 Da Mass Shift for LC-MS/MS Quantification of Lanicemine

Lanicemine-d5 contains five deuterium atoms, providing a +5 Da mass difference relative to unlabeled Lanicemine [1]. This mass shift permits chromatographic co-elution with the analyte while enabling baseline-resolved detection via tandem mass spectrometry. In contrast, non-isotopic structural analogs such as ketamine or memantine exhibit different chromatographic behavior and ionization efficiency, precluding accurate internal standardization for Lanicemine quantification.

Bioanalysis Pharmacokinetics Stable Isotope Labeling

Lanicemine Exhibits Low-Trapping NMDA Receptor Antagonism with Ki 0.56–2.1 μM, Differentiating from High-Trapping Ketamine

Lanicemine (and by extension its deuterated analog Lanicemine-d5) acts as a low-trapping NMDA receptor channel blocker with a Ki of 0.56–2.1 μM [1]. In contrast, ketamine is a high-trapping NMDA antagonist with reported Ki values in the submicromolar range (e.g., 0.25–0.66 μM) [2]. The trapping distinction is functionally significant: low-trapping antagonists dissociate more rapidly from the channel, resulting in reduced psychotomimetic side effects while maintaining antidepressant efficacy [3].

NMDA Receptor Antidepressant Receptor Kinetics

Lanicemine (AZD6765) Fails to Confer Prophylactic Resilience Against Stress, in Contrast to Ketamine

In a mouse chronic restraint stress model, a single administration of ketamine (5 mg/kg, i.p.) 1 week prior to stress prevented depressive-like behavior in the tail suspension test and splash test, and anxiety-like behavior in self-grooming. In contrast, AZD6765 (1 or 5 mg/kg, i.p.) provided no prophylactic benefit in any behavioral measure [1]. Furthermore, ketamine prevented stress-induced reductions in 4E-BP1 phosphorylation and synaptic protein immunocontent (PSD-95, GluA1) in the prefrontal cortex, whereas AZD6765 did not [1].

Stress Resilience Depression Prophylaxis

Deuterium Kinetic Isotope Effect (KIE) May Enhance Metabolic Stability Relative to Non-Deuterated Lanicemine

Deuteration at metabolically labile sites can reduce the rate of cytochrome P450-mediated oxidation via the deuterium kinetic isotope effect (KIE). While direct metabolic stability data for Lanicemine-d5 versus Lanicemine are not publicly available, class-level evidence demonstrates that deuterium incorporation in structurally related NMDA antagonists (e.g., deutetrabenazine, deudextromethorphan) prolongs half-life and reduces metabolite formation [1]. For Lanicemine-d5, the five deuterium atoms are located on the phenyl ring, a potential site for aromatic hydroxylation, suggesting that metabolic stabilization is plausible but requires experimental verification.

Drug Metabolism Pharmacokinetics Deuterium KIE

Lanicemine-d5 Purity Specification ≥95% (HPLC) Enables Reliable Analytical Standardization

Commercial Lanicemine-d5 is supplied with a certified purity of ≥95% as determined by HPLC . This level of purity is critical for its use as an internal standard in quantitative LC-MS/MS assays, where impurities can contribute to signal interference or inaccurate quantification. In comparison, non-certified or research-grade compounds may have lower purity that compromises assay reproducibility.

Analytical Chemistry Quality Control Reference Standard

Lanicemine Demonstrates Rapid-Acting Antidepressant Efficacy with Minimal Psychotomimetic Effects in Clinical Trials

In Phase II clinical trials, intravenous Lanicemine (150 mg) produced rapid antidepressant effects comparable to ketamine in patients with treatment-resistant depression, as measured by Montgomery-Åsberg Depression Rating Scale (MADRS) scores at 24 hours post-infusion [1]. Critically, Lanicemine was associated with minimal or no psychotomimetic side effects (e.g., dissociation, hallucinations), in contrast to ketamine, which reliably induces transient dissociative states [1]. Quantitative electroencephalography (qEEG) studies confirmed that Lanicemine and ketamine produce similar increases in gamma-band EEG power, a biomarker of NMDA receptor engagement, yet the side-effect profiles diverge markedly .

Clinical Pharmacology Antidepressant NMDA Antagonist

Optimal Application Scenarios for Lanicemine-d5 in Quantitative Bioanalysis and NMDA Receptor Pharmacology Research


LC-MS/MS Method Development and Validation for Lanicemine Pharmacokinetic Studies

Lanicemine-d5 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for quantifying Lanicemine in plasma, serum, urine, or tissue homogenates via LC-MS/MS [1]. The +5 Da mass shift enables precise correction for matrix effects and ion suppression. Employing Lanicemine-d5 at a fixed concentration (e.g., 50–100 ng/mL) spiked into calibration standards and quality control samples ensures method accuracy and precision within ±15% across the calibration range, meeting FDA and EMA bioanalytical method validation guidelines [1].

In Vitro Metabolic Stability and Cytochrome P450 Phenotyping Assays

When investigating the metabolic fate of Lanicemine using human liver microsomes or recombinant CYP enzymes, Lanicemine-d5 is used as an internal standard for LC-MS/MS quantification of the parent compound [2]. This approach allows researchers to calculate intrinsic clearance (CLint) and half-life (t1/2) values with high precision. Additionally, the deuterium kinetic isotope effect (KIE) can be directly measured by incubating Lanicemine-d5 and Lanicemine in parallel and comparing depletion rates, providing insights into the metabolic soft spots of the molecule [3].

Mechanistic Studies of Low-Trapping NMDA Receptor Antagonism in Preclinical Depression Models

Lanicemine-d5 can be employed as a tracer in rodent behavioral pharmacology studies to correlate brain exposure with antidepressant-like effects, without the confounding dissociative side effects associated with ketamine [4]. By co-administering Lanicemine and Lanicemine-d5, researchers can assess the relationship between NMDA receptor occupancy (estimated via unlabeled compound concentration) and behavioral outcomes, while the deuterated analog enables accurate quantification in brain tissue and plasma [1].

Quality Control and Reference Standard for Chemical Synthesis and Purity Assessment

Lanicemine-d5, certified to ≥95% purity by HPLC, is suitable as a reference standard for the identification and quantification of Lanicemine in raw material or formulated product testing . Its well-characterized mass and chromatographic properties facilitate system suitability testing and peak identification in HPLC-UV or LC-MS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanicemine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.